2-Methyl-1-(4-methylcyclohexyl)piperazine
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Overview
Description
2-Methyl-1-(4-methylcyclohexyl)piperazine is a chemical compound with the molecular formula C₁₂H₂₄N₂ and a molecular weight of 196.33 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(4-methylcyclohexyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also used .
Industrial Production Methods: Industrial production of piperazine derivatives often involves the use of palladium-catalyzed cyclization reactions. These reactions provide an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions . The use of visible-light-promoted decarboxylative annulation protocols between glycine-based diamines and various aldehydes is another method employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-(4-methylcyclohexyl)piperazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include sulfonium salts, palladium catalysts, and iridium-based complexes . The reactions are typically carried out under mild conditions, often involving visible light or aerobic conditions .
Major Products Formed: The major products formed from these reactions include substituted piperazines, arylpiperazines, and piperazinopyrrolidinones .
Scientific Research Applications
2-Methyl-1-(4-methylcyclohexyl)piperazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, piperazine derivatives are employed in the development of pharmaceuticals, including drugs for the treatment of neurological disorders and infections . In the industrial sector, these compounds are used in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of 2-Methyl-1-(4-methylcyclohexyl)piperazine involves its interaction with molecular targets such as GABA receptors . Piperazine derivatives generally act as GABA receptor agonists, which leads to the inhibition of neurotransmitter release and the subsequent reduction of neuronal excitability . This mechanism is particularly useful in the treatment of neurological disorders .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Methyl-1-(4-methylcyclohexyl)piperazine include other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole . These compounds share a common piperazine moiety but differ in their substituents and specific biological activities .
Uniqueness: What sets this compound apart from other piperazine derivatives is its unique combination of a methyl group and a 4-methylcyclohexyl group. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H24N2 |
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Molecular Weight |
196.33 g/mol |
IUPAC Name |
2-methyl-1-(4-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C12H24N2/c1-10-3-5-12(6-4-10)14-8-7-13-9-11(14)2/h10-13H,3-9H2,1-2H3 |
InChI Key |
BLMWAAVREUXRLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N2CCNCC2C |
Origin of Product |
United States |
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